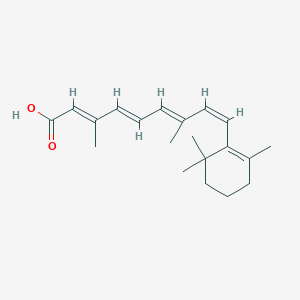
Isotretinoin
Übersicht
Beschreibung
Es wird in der Dermatologie häufig zur Behandlung von Akne und Photoaging und in der Onkologie zur Behandlung der akuten Promyelozytenleukämie eingesetzt . Tretinoin ist bekannt für seine Fähigkeit, das Wachstum und die Differenzierung von Epithelzellen zu regulieren, was es zu einer wertvollen Verbindung in medizinischen und kosmetischen Anwendungen macht .
Wirkmechanismus
Target of Action
Isotretinoin, also known as 13-cis-retinoic acid, primarily targets the sebaceous glands in the skin . It also interacts with nuclear retinoic acid receptors (RARs), which serve as transcription factors that promote cell differentiation and apoptosis .
Mode of Action
This compound produces its effects through altering progress through the cell cycle, cell differentiation, survival, and apoptosis . These actions reduce sebum production, preventing the blockage of pores, and growth of acne causing bacteria . This compound and 4-oxo-isotretinoin both significantly reduce the production of sebum .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses inflammation, regulates cell growth, reduces sebum production, and inhibits bacterial growth . It also influences the AKT/mTORC1 signaling pathway, which enhances the transactivation of lipogenic and proinflammatory transcription factors . This compound enhances the expression of p53, FoxO1, and FoxO3 in the sebaceous glands of acne patients .
Pharmacokinetics
This compound is a highly lipophilic drug, meaning it has a strong affinity for fat. Its bioavailability is improved when taken with food . Following absorption, this compound is distributed and eliminated with harmonic mean half-lives of 1.3 and 17.4 hours, respectively . It is primarily eliminated from the body through feces and urine .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in sebum production, prevention of pore blockages, and a decrease in acne-causing bacteria . It also induces sebocyte apoptosis and depletes BLIMP1 (+) sebocyte progenitor cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound may have a negative impact on the GH-IGF-I axis, leading to a reduction in IGF-I and IGFBP3 serum levels . It is also suggested that this compound may act as an environmental trigger to autoimmunity in genetically susceptible individuals .
Wissenschaftliche Forschungsanwendungen
Tretinoin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Tretinoin wird als Modellverbindung in Studien zur Retinoidchemie und Photostabilität verwendet.
Medizin: Tretinoin ist eine Schlüsselbehandlung für Akne und akute Promyelozytenleukämie. .
Wirkmechanismus
Diese Rezeptoren regulieren die Expression von Genen, die an Zellwachstum, -differenzierung und -apoptose beteiligt sind . Bei der Behandlung der akuten Promyelozytenleukämie induziert Tretinoin die Differenzierung von Promyelozyten zu reifen Neutrophilen, wodurch die Proliferation von Krebszellen reduziert wird .
Biochemische Analyse
Biochemical Properties
Isotretinoin plays a crucial role in biochemical reactions by influencing cell differentiation, apoptosis, and sebum production. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound and its metabolite 4-oxo-isotretinoin significantly reduce sebum production by inducing apoptosis in sebocytes . It also interacts with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are involved in gene transcription regulation .
Cellular Effects
This compound affects various types of cells and cellular processes. It reduces the size of sebaceous glands and decreases sebum production, which helps in treating acne . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It alters the expression of genes involved in cell cycle regulation, differentiation, and apoptosis . This compound also impacts immune mechanisms and chemotaxis of monocytes, reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound binds to nuclear receptors such as RARs and RXRs, forming heterodimers that regulate gene transcription . This binding alters the conformation of the receptors, affecting the binding of other proteins that either induce or repress transcription of target genes . This compound also undergoes reversible cis-trans isomerization to all-trans-retinoic acid, which further influences its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is unstable to light, oxygen, and heat, and its degradation is minimized by storage under an inert gas such as argon . Over time, this compound can lead to significant changes in laboratory parameters, such as increased triglycerides and liver aminotransferases . Long-term effects on cellular function include alterations in lipid metabolism and potential hepatotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Chronic administration of this compound in mice has been shown to increase depression-related behaviors . High doses of this compound can lead to significant reductions in the volume of meibomian acinar tissue and other adverse effects such as alopecia and weight loss . These studies highlight the importance of dosage in determining the therapeutic and adverse effects of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes 4-hydroxylation to form 4-hydroxy-13-cis-retinoic acid, which is further oxidized to 4-oxo-13-cis-retinoic acid . These metabolites play a role in reducing sebum production and influencing cellular processes. This compound also affects metabolic flux and metabolite levels, particularly in lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly metabolized and does not accumulate in the liver or other organs . This compound interacts with cellular retinoic acid-binding proteins (CRABPs) and is transported to target tissues where it exerts its effects . The distribution of this compound in tissues is influenced by its binding to plasma proteins and its rapid metabolism .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound is primarily located in the nuclear fraction of cells, where it can interact with nuclear receptors and influence gene transcription . This localization is crucial for its role in regulating gene expression and cellular processes. The presence of this compound in the nucleus allows it to exert its effects on target genes and pathways involved in cell differentiation and apoptosis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine übliche Methode zur Synthese von Tretinoin beinhaltet die Hydrolyse von Vitamin-A-Acetat unter alkalischen Bedingungen, um Vitamin A zu erhalten. Anschließend erfolgt eine Oxidationsreaktion unter Verwendung von Rutheniumchlorid in einer Sauerstoffatmosphäre, katalysiert durch Triphenylphosphin in einer ionischen Flüssigkeit, um Tretinoin zu erhalten . Eine weitere Methode umfasst einen stereospezifischen Syntheseprozess unter Verwendung von substituiertem Triphenylphosphinsalz und β-Formylcrotonsäure als Rohstoffen. Dieser Prozess beinhaltet eine Wittig-Reaktion unter alkalischen Bedingungen, gefolgt von einer Isomerisierung unter Verwendung einer Palladium- oder Rhodiumverbindung, um Tretinoin mit der gewünschten Konfiguration zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Tretinoin folgt in der Regel den oben genannten Synthesewegen, wobei der Fokus auf der Optimierung der Reaktionsbedingungen liegt, um hohe Ausbeuten und Reinheit zu erzielen. Der Prozess beinhaltet eine sorgfältige Kontrolle von Reaktionsparametern wie Temperatur, pH-Wert und Katalysatorkonzentration, um die effiziente Umwandlung von Rohstoffen in Tretinoin sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tretinoin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist besonders empfindlich gegenüber photochemischem und oxidativem Abbau, der seine Stabilität und Wirksamkeit beeinträchtigen kann .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und den Reaktionen von Tretinoin verwendet werden, sind alkalische Lösungen für die Hydrolyse, Rutheniumchlorid für die Oxidation und Palladium- oder Rhodiumverbindungen für die Isomerisierung . Die Reaktionen werden in der Regel unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.
Hauptsächlich gebildete Produkte
Das Hauptprodukt, das bei der Synthese von Tretinoin entsteht, ist all-trans-Retinsäure. Während seines Abbaus kann Tretinoin verschiedene Nebenprodukte bilden, darunter Isotretinoin und andere Retinoidverbindungen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Isotretinoin: Ein weiteres Retinoid, das hauptsächlich für schwere Akne eingesetzt wird. Es hat eine ähnliche Struktur, aber unterschiedliche pharmakologische Eigenschaften.
Adapalen: Ein Retinoid der dritten Generation, das zur Behandlung von Akne eingesetzt wird. Es ist stabiler und weniger reizend als Tretinoin.
Tazaroten: Ein Retinoid, das zur Behandlung von Psoriasis und Akne eingesetzt wird.
Einzigartigkeit von Tretinoin
Tretinoin ist unter den Retinoiden einzigartig, da es starke klinische Evidenz sowohl für Akne- als auch für Anti-Aging-Behandlungen aufweist. Es ist das am besten untersuchte Retinoid für Photoaging und hat ein gut etabliertes Sicherheits- und Wirksamkeits-Profil . Seine Fähigkeit, die Zelldifferenzierung zu induzieren, macht es zu einer wertvollen Behandlung für die akute Promyelozytenleukämie, ein Merkmal, das andere Retinoide nicht teilen .
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-YCNIQYBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Record name | tretinoin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tretinoin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13497-05-7 (hydrochloride salt) | |
| Record name | Tretinoin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021239 | |
| Record name | Retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | all-trans-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.1 g/100 mL | |
| Record name | Tretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Tretinoin binds to alpha, beta, and gamma retinoic acid receptors (RARs). RAR-alpha and RAR-beta have been associated with the development of acute promyelocytic leukemia and squamous cell cancers, respectively. RAR-gamma is associated with retinoid effects on mucocutaneous tissues and bone. Although the exact mechanism of action of tretinoin is unknown, current evidence suggests that the effectiveness of tretinoin in acne is due primarily to its ability to modify abnormal follicular keratinization. Comedones form in follicles with an excess of keratinized epithelial cells. Tretinoin promotes detachment of cornified cells and the enhanced shedding of corneocytes from the follicle. By increasing the mitotic activity of follicular epithelia, tretinoin also increases the turnover rate of thin, loosely-adherent corneocytes. Through these actions, the comedo contents are extruded and the formation of the microcomedo, the precursor lesion of acne vulgaris, is reduced. Tretinoin is not a cytolytic agent but instead induces cytodifferentiation and decreased proliferation of APL cells in culture and in vivo. When Tretinoin is given systemically to APL patients, tretinoin treatment produces an initial maturation of the primitive promyelocytes derived from the leukemic clone, followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells in patients achieving complete remission (CR). The exact mechanism of action of tretinoin in APL is unknown. | |
| Record name | Tretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
302-79-4, 97950-17-9 | |
| Record name | Retinoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tretinoin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Retinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097950179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tretinoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retinoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tretinoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRETINOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5688UTC01R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | all-trans-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | Tretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00755 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | all-trans-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine](/img/structure/B1672550.png)
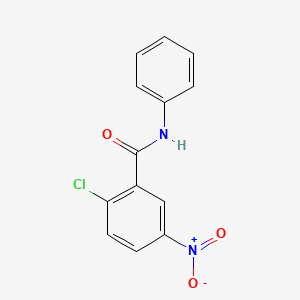
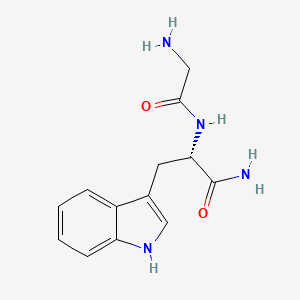
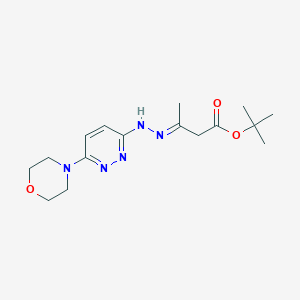
![1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea](/img/structure/B1672557.png)

![tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid](/img/structure/B1672559.png)
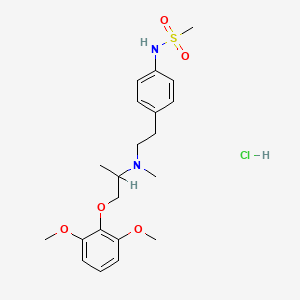
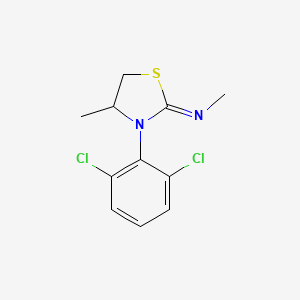
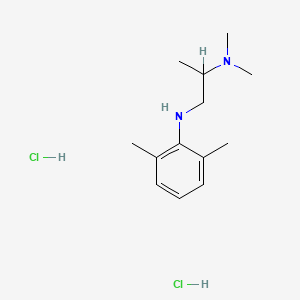
![N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid](/img/structure/B1672564.png)

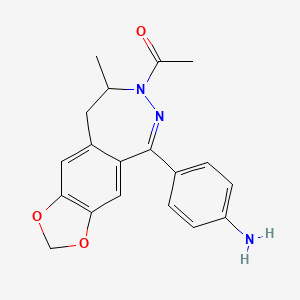
![5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride](/img/structure/B1672568.png)
